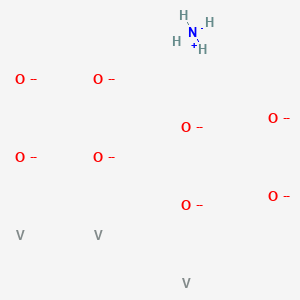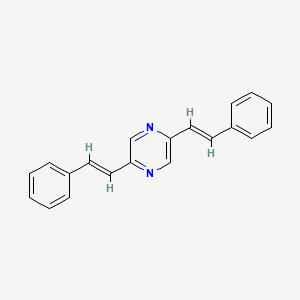
2,5-Distyrylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Distyrylpyrazine is an organic compound with the molecular formula C20H16N2. It is known for its photo-polymerizability in the crystalline state, making it a subject of interest in various scientific fields . The compound crystallizes in the orthorhombic system and has unique structural properties that contribute to its reactivity and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Distyrylpyrazine can be synthesized through the reaction of pyrazine with styrene derivatives under specific conditions. One common method involves the use of a base-catalyzed reaction where pyrazine is reacted with styrene in the presence of a strong base such as potassium hydroxide . The reaction typically requires heating and can be carried out in a solvent like dimethyl sulfoxide.
Industrial Production Methods
For industrial production, this compound can be synthesized using supercritical fluid technologies. This method involves the precipitation of the compound from a solvent like chlorodifluoromethane under supercritical conditions, which enhances the photoreactivity of the resulting product .
Chemical Reactions Analysis
Types of Reactions
2,5-Distyrylpyrazine undergoes various chemical reactions, including:
Photopolymerization: When exposed to light, especially ultraviolet light, this compound can undergo photopolymerization to form cyclobutane rings.
Photodepolymerization: The compound can also be depolymerized back to its monomer form under specific light conditions.
Common Reagents and Conditions
Photopolymerization: Requires ultraviolet light and can be carried out in the crystalline state or in solution.
Photodepolymerization: Typically requires trifluoroacetic acid solution and exposure to sunlight or specific wavelengths of light.
Major Products Formed
Photopolymerization: Forms cyclobutane-containing oligomers and polymers.
Photodepolymerization: Reverts to the original monomer, this compound.
Scientific Research Applications
2,5-Distyrylpyrazine has several applications in scientific research:
Optoelectronic Devices: Used in the development of electroluminescent devices due to its strong photoluminescent properties.
Nanostructures: Studied for its unique properties when adsorbed on substrates like gold, making it useful in nanotechnology and surface science.
Polymer Science: Its ability to undergo photopolymerization makes it valuable in the study of polymerization mechanisms and the development of new polymer materials.
Mechanism of Action
The primary mechanism by which 2,5-Distyrylpyrazine exerts its effects is through photochemical reactions. When exposed to light, the ethylenic double bonds in the molecule interact to form cyclobutane rings, leading to polymerization . This process is influenced by the wavelength of light and the physical state of the compound (e.g., crystalline or in solution) .
Comparison with Similar Compounds
2,5-Distyrylpyrazine is unique due to its ability to undergo four-center photopolymerization. Similar compounds include:
Dibenzyltidenebenzene diacetonitrile: Another diolefinic compound used in polymer synthesis.
1,4-Bis[β-pyridyl-(2)-vinyl]benzene: Known for its crystalline polymerization properties.
These compounds share some photochemical properties but differ in their specific reactivity and applications, highlighting the unique characteristics of this compound.
Properties
IUPAC Name |
2,5-bis[(E)-2-phenylethenyl]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-22-20(16-21-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIGGPOKWXIDNO-PHEQNACWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CN=C(C=N2)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CN=C(C=N2)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
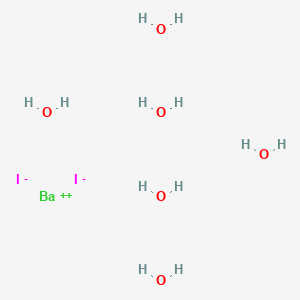
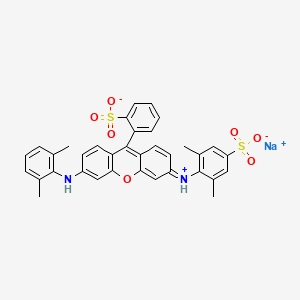

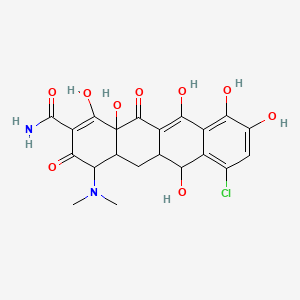
![PROPIONIC ACID SODIUM SALT, [2-14C]](/img/new.no-structure.jpg)
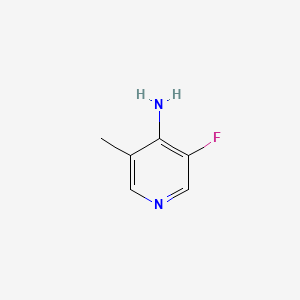
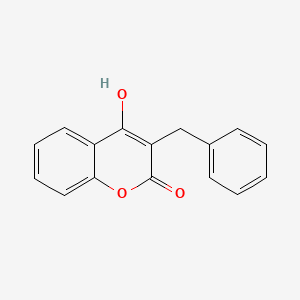
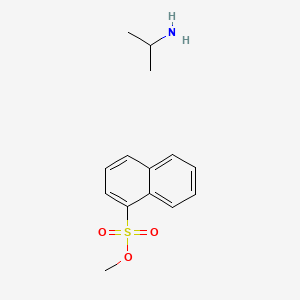
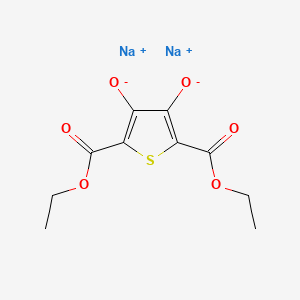
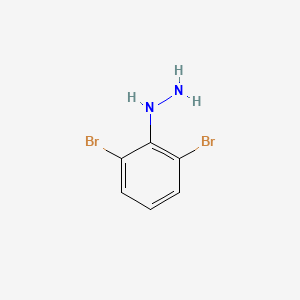
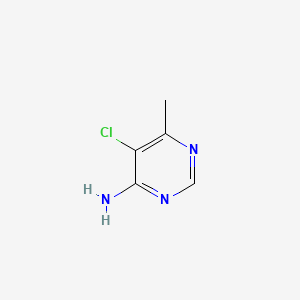
![methyl (1S,2S,10S,11R,12S,13Z)-15-acetyl-10-(2-acetyloxyethyl)-13-ethylidene-11-(hydroxymethyl)-3,15-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-4,6,8-triene-11-carboxylate](/img/structure/B577086.png)
